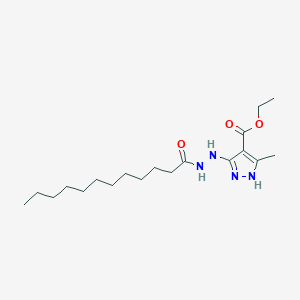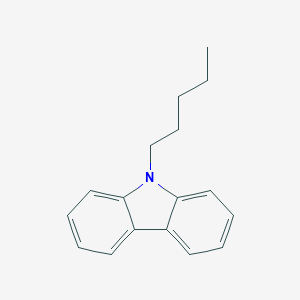![molecular formula C26H22ClN3O4 B290126 Methyl 4-{3-chloro-5-[(2-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290126.png)
Methyl 4-{3-chloro-5-[(2-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{3-chloro-5-[(2-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is commonly used in scientific research applications due to its unique properties and mechanism of action.
作用機序
The mechanism of action of Methyl 4-{3-chloro-5-[(2-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine, norepinephrine, and serotonin. Additionally, it has been shown to bind to certain receptors in the brain such as the sigma-1 receptor, which is involved in various physiological processes including pain perception, memory, and mood regulation.
Biochemical and Physiological Effects:
Methyl 4-{3-chloro-5-[(2-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It has also been shown to improve cognitive function and memory. Additionally, it has been shown to have analgesic and anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of using Methyl 4-{3-chloro-5-[(2-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate in lab experiments is its unique mechanism of action. It has been shown to have multiple targets in the body, which makes it a useful tool for studying various physiological processes. Additionally, it has been shown to have low toxicity and good bioavailability, which makes it a safe and effective compound for use in lab experiments.
One of the limitations of using Methyl 4-{3-chloro-5-[(2-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments. Additionally, its complex chemical structure can make it difficult to synthesize, which can limit its availability for use in lab experiments.
将来の方向性
There are several future directions for the study of Methyl 4-{3-chloro-5-[(2-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate. One direction is the development of new drugs based on its chemical structure and mechanism of action. Another direction is the study of its potential in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand its biochemical and physiological effects and its potential as a tool for studying various physiological processes.
合成法
The synthesis of Methyl 4-{3-chloro-5-[(2-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate involves a series of chemical reactions. The first step involves the reaction of 2-methoxybenzylamine with ethyl 4-chloro-3-oxobenzoate to form 4-chloro-3-(2-methoxybenzylamino)-1-phenyl-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with phosphorus oxychloride to form 4-chloro-3-(2-methoxybenzylamino)-1-phenyl-1H-pyrazole-5-carbonyl chloride. Finally, the carbonyl chloride is reacted with methyl 4-hydroxybenzoate to form Methyl 4-{3-chloro-5-[(2-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate.
科学的研究の応用
Methyl 4-{3-chloro-5-[(2-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate has been used in various scientific research applications. It is commonly used as a reference compound in the development of new drugs. It has been studied for its potential in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential in treating addiction and depression.
特性
分子式 |
C26H22ClN3O4 |
|---|---|
分子量 |
475.9 g/mol |
IUPAC名 |
methyl 4-[3-chloro-5-[(2-methoxyphenyl)methylamino]-6-oxo-1-phenylpyrazin-2-yl]benzoate |
InChI |
InChI=1S/C26H22ClN3O4/c1-33-21-11-7-6-8-19(21)16-28-24-25(31)30(20-9-4-3-5-10-20)22(23(27)29-24)17-12-14-18(15-13-17)26(32)34-2/h3-15H,16H2,1-2H3,(H,28,29) |
InChIキー |
SMWXGWNLBXUZCR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC2=NC(=C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC)Cl |
正規SMILES |
COC1=CC=CC=C1CNC2=NC(=C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl hydrosulfide](/img/structure/B290043.png)
![Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B290045.png)


![ethyl (3Z)-3-[(1-cyano-2-ethoxy-2-oxoethyl)hydrazinylidene]-5-methylpyrazole-4-carboxylate](/img/structure/B290049.png)
![ethyl (5Z)-3-methyl-5-[(5-oxo-1,3-diphenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290051.png)

![N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxo-1,2-dihydroinden-5-yl]-4-[2,4-bis(3-methylbutyl)phenoxy]butanamide](/img/structure/B290056.png)
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide](/img/structure/B290057.png)
![4-(2,4-diisopentylphenoxy)-N-{3-oxo-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2,3-dihydro-1H-inden-5-yl}butanamide](/img/structure/B290058.png)

methanone](/img/structure/B290063.png)
![1,3-bis[[(2R,3R,4S,5R)-4-butoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290065.png)
![1,3-bis{[4-(decyloxy)-3,5,6-trihydroxytetrahydro-2H-pyran-2-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B290067.png)